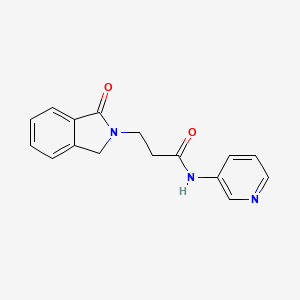

3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-(pyridin-3-yl)propanamide

Description

3-(1-Oxo-1,3-dihydro-2H-isoindol-2-yl)-N-(pyridin-3-yl)propanamide is a heterocyclic compound featuring a 1-oxo-isoindole core linked via a three-carbon chain to a pyridin-3-ylamide group. The propanamide linker provides conformational flexibility, while the pyridin-3-yl group introduces a basic nitrogen capable of participating in π-π stacking or acid-base interactions. This structural motif is commonly explored in medicinal and agrochemical research due to its adaptability in targeting enzymes or receptors .

Propriétés

Formule moléculaire |

C16H15N3O2 |

|---|---|

Poids moléculaire |

281.31 g/mol |

Nom IUPAC |

3-(3-oxo-1H-isoindol-2-yl)-N-pyridin-3-ylpropanamide |

InChI |

InChI=1S/C16H15N3O2/c20-15(18-13-5-3-8-17-10-13)7-9-19-11-12-4-1-2-6-14(12)16(19)21/h1-6,8,10H,7,9,11H2,(H,18,20) |

Clé InChI |

YXZQOKWFIKLAEY-UHFFFAOYSA-N |

SMILES canonique |

C1C2=CC=CC=C2C(=O)N1CCC(=O)NC3=CN=CC=C3 |

Origine du produit |

United States |

Activité Biologique

The compound 3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)-N-(pyridin-3-yl)propanamide is a synthetic derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

- Molecular Formula : C₁₁H₁₁N₃O₂

- Molecular Weight : 217.22 g/mol

- CAS Number : Not specifically listed in the search results, but related compounds provide structural context.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

-

Anticancer Activity :

- Studies have indicated that isoindole derivatives exhibit significant anticancer properties. The mechanism often involves the inhibition of specific kinases and modulation of apoptotic pathways.

- A notable study demonstrated that compounds with similar structures inhibited cell proliferation in various cancer cell lines, suggesting potential for further development as anticancer agents .

-

Anti-inflammatory Effects :

- The compound's ability to modulate inflammatory responses has been explored, particularly in the context of diseases like rheumatoid arthritis and other inflammatory conditions.

- Research indicates that isoindole derivatives can inhibit pro-inflammatory cytokines, thus reducing inflammation in animal models .

- Neuroprotective Properties :

The mechanisms through which this compound exerts its biological effects include:

- Kinase Inhibition : Similar compounds have been identified as inhibitors of various kinases involved in cancer progression and inflammation.

| Kinase Target | Effect |

|---|---|

| IKKβ | Inhibition leads to reduced inflammatory cytokine production |

| p38 MAPK | Selective inhibition observed in certain isoindole derivatives |

Case Studies

Several studies highlight the biological activity of related isoindole compounds:

- Study on Cancer Cell Lines :

- Inflammation Model :

- Neuroprotection in Models of Alzheimer's Disease :

Comparaison Avec Des Composés Similaires

Key Observations :

- Amide Group Variations : Replacing pyridin-3-yl with thiazol-2-yl () introduces sulfur-based polarity, while 3,5-dimethylphenyl () enhances lipophilicity, impacting membrane permeability .

- Linker Flexibility : Compounds with rigidified linkers (e.g., –8) show pesticidal activity, suggesting the target’s propanamide may balance flexibility and steric bulk for target engagement .

Physicochemical Properties

- Molecular Weight : The target compound (C₁₆H₁₃N₃O₂; theoretical MW: 287.30) is lighter than most analogs, except the hypothetical 1,3-diketone variant (307.31). Higher MW analogs (e.g., –8) often incorporate halogen or sulfonyl groups, increasing hydrophobicity .

- Polarity : The pyridin-3-yl group contributes moderate polarity (cLogP ~1.5–2.0), whereas thiazol-2-yl (cLogP ~1.0–1.5) or dimethylphenyl (cLogP ~3.0) substituents shift logP values significantly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.